3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea
Overview
Description
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclohexyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea typically involves the reaction of 2,5-dichlorophenyl isocyanate with 4-oxocyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the manufacturing of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dichlorophenyl)-1-(4-oxocyclohexyl)urea is similar to other compounds containing dichlorophenyl and urea groups. its unique structure and properties set it apart. Some similar compounds include:
2,5-Dichlorophenyl isothiocyanate
3-(2,5-Dichlorophenyl)acrylic acid
2,4-Dichlorophenol
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-oxocyclohexyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-1-6-11(15)12(7-8)17-13(19)16-9-2-4-10(18)5-3-9/h1,6-7,9H,2-5H2,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKLZQDKMXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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